molecular formula C6H11BrMg B1654968 Hex-5-enylmagnesium bromide, 0.5M in THF CAS No. 30043-41-5

Hex-5-enylmagnesium bromide, 0.5M in THF

Cat. No.: B1654968
CAS No.: 30043-41-5
M. Wt: 187.36 g/mol
InChI Key: NGTQJLNKMOCOQA-UHFFFAOYSA-M
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Description

Hex-5-enylmagnesium bromide, 0.5M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The compound has the molecular formula C6H11BrMg and a molecular weight of 187.36 g/mol .

Preparation Methods

Hex-5-enylmagnesium bromide is typically prepared through the reaction of 5-bromo-1-hexene with magnesium metal in the presence of anhydrous THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

5-Bromo-1-hexene+MgHex-5-enylmagnesium bromide\text{5-Bromo-1-hexene} + \text{Mg} \rightarrow \text{Hex-5-enylmagnesium bromide} 5-Bromo-1-hexene+Mg→Hex-5-enylmagnesium bromide

In industrial settings, the preparation of Hex-5-enylmagnesium bromide follows similar principles but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hex-5-enylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions with halides to form larger organic molecules.

Common reagents and conditions for these reactions include the use of anhydrous solvents, low temperatures, and inert atmospheres to prevent side reactions. Major products formed from these reactions are typically alcohols, alkanes, and complex organic molecules .

Scientific Research Applications

Hex-5-enylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism by which Hex-5-enylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in building complex organic structures. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Hex-5-enylmagnesium bromide can be compared with other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. While all these compounds share similar reactivity patterns, Hex-5-enylmagnesium bromide is unique due to its hexenyl group, which provides additional synthetic flexibility. Similar compounds include:

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Each of these reagents has its own specific applications and advantages, depending on the desired synthetic outcome .

Properties

IUPAC Name

magnesium;hex-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQJLNKMOCOQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCC=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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